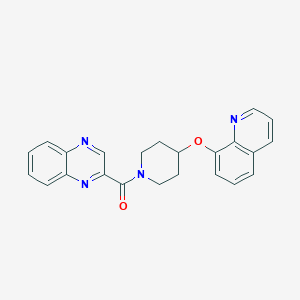

(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines and quinoxalines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Quinolines can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . A similar process might be used to synthesize the quinoline part of “(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone”.

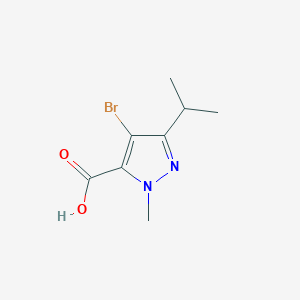

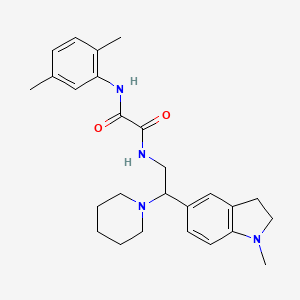

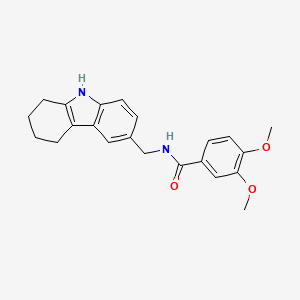

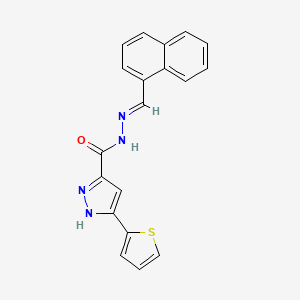

Molecular Structure Analysis

The molecular structure of quinolines and quinoxalines consists of a fused benzene and pyridine ring . The exact structure of “(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions involving “(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone” would depend on the specific conditions and reactants present.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Quinolines are generally crystalline solids . The exact physical and chemical properties of “(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone”, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally.

Scientific Research Applications

Antimicrobial and Anti-tubercular Activities

One area of application is in the development of novel antimicrobial agents. Derivatives of similar structural frameworks have shown potential as antimicrobial and anti-tubercular compounds. For instance, mefloquine derivatives have demonstrated significant anti-tubercular activities, as indicated by their minimum inhibitory concentrations in vitro assays against M. tuberculosis, highlighting the potential of quinoline and piperidine derivatives in treating infectious diseases (Wardell et al., 2011).

Anticancer Properties

Another research focus is on the compound's anticancer properties. A study on aminosteroid derivatives related to quinoline and piperidine structures identified promising lead candidates with high in vitro and in vivo activities against several cancer cells, including breast cancer models, while showing selectivity over normal cells (Perreault et al., 2017). This suggests the potential utility of (4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone derivatives in designing anticancer drugs.

Modulation of Receptor Activity

Compounds with a similar molecular structure have been evaluated for their ability to modulate receptor activity, particularly in the context of neuroscience. For example, research on ampakine CX516, which shares a related framework, assessed its efficacy as a single agent for treating schizophrenia, although the results indicated limited improvements in psychosis or cognition at the tested doses (Marenco et al., 2002).

Crystal Structure Analysis

The compound's structural analogs have been analyzed for their crystal structures, providing insights into their molecular configurations and interactions. Such studies are fundamental in the design and synthesis of new molecular entities with enhanced biological activities (Revathi et al., 2015).

Synthesis and Structural Modification

Research has also focused on the synthesis and structural modification of quinoline and piperidine derivatives to explore their biological activities. For example, novel synthesis methods have been developed for creating antimicrobial active new molecular entities, highlighting the versatility of these compounds in generating potential therapeutic agents (Ramudu et al., 2017).

Mechanism of Action

The mechanism of action of quinolines and quinoxalines depends on their specific structure and the biological target they interact with . For example, some quinoline derivatives exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species . The exact mechanism of action of “(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone” would need to be determined through further studies.

Future Directions

Quinolines and quinoxalines have many pharmaceutical and industrial applications, and new derivatives are continually being synthesized and studied . Future research on “(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone” could focus on determining its physical and chemical properties, mechanism of action, and potential applications in various fields.

properties

IUPAC Name |

(4-quinolin-8-yloxypiperidin-1-yl)-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c28-23(20-15-25-18-7-1-2-8-19(18)26-20)27-13-10-17(11-14-27)29-21-9-3-5-16-6-4-12-24-22(16)21/h1-9,12,15,17H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBMIYKHOBYXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate](/img/structure/B2865038.png)

![Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2865045.png)

![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)

![8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865051.png)

![N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2865059.png)

![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)